ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Overview
Description
Ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a pyridazine ring, a thiomorpholine moiety, and a piperazine carboxylate group
Preparation Methods
The synthesis of ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the thiomorpholine moiety: This step involves the reaction of the pyridazine intermediate with thiomorpholine under suitable conditions.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride.
Formation of the piperazine carboxylate: The final step involves the reaction of the acetylated intermediate with ethyl piperazine-1-carboxylate under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled temperatures, and solvent systems.
Chemical Reactions Analysis
Ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Biological Studies: It is used in studies investigating its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their catalytic activity, or interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate can be compared with similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities, but differ in their substituents and overall structure.
Thiomorpholine-containing compounds: These compounds contain the thiomorpholine moiety and are studied for their pharmacological properties.
Piperazine derivatives: These compounds feature the piperazine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-2-26-17(25)21-7-5-20(6-8-21)16(24)13-22-15(23)4-3-14(18-22)19-9-11-27-12-10-19/h3-4H,2,5-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKLEGWZOUONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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